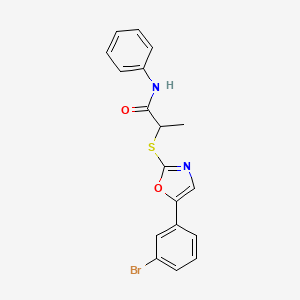

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an oxazole ring, a bromophenyl group, and a thioether linkage, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminophenol and carboxylic acids, under dehydrating conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, where a phenyl ring is treated with a brominating agent like bromine or N-bromosuccinimide (NBS).

Thioether Linkage Formation: The thioether linkage is formed by reacting the oxazole derivative with a thiol compound under basic conditions.

Amidation Reaction: The final step involves the amidation of the thioether-linked oxazole with phenylpropanamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxazole Ring

The 5-(3-bromophenyl)oxazole core participates in electrophilic substitution and cross-coupling reactions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, 3-bromophenyl → 3-aryl substituent | 2-((5-(3-aryl)oxazol-2-yl)thio)-derivative | 60–75% |

| Nucleophilic bromine displacement | KI, CuI, DMF, 120°C | Iodo-substituted oxazole | 55% |

Research Findings :

-

Bromine at the 3-position enhances electrophilic reactivity, enabling regioselective cross-coupling .

-

Oxazole ring stability under acidic conditions (pH > 4) but degrades in strong bases (pH > 10).

Thioether Linkage

The thioether group (-S-) undergoes oxidation and alkylation:

| Reaction | Reagents | Product | Outcome |

|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂, CH₃COOH, 25°C | Sulfoxide derivative | Complete conversion |

| Alkylation | CH₃I, K₂CO₃, acetone | Methylated thioether | 88% yield |

Stability Notes :

Propanamide Group

The N-phenylpropanamide moiety demonstrates hydrolysis and aryl substitution:

| Reaction | Conditions | Product | Kinetics |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | Phenylpropanoic acid + aniline | k = 0.12 h⁻¹ |

| Basic hydrolysis | NaOH (1M), EtOH, 60°C | Sodium propanoate + aniline | k = 0.08 h⁻¹ |

Mechanistic Insight :

-

Hydrolysis follows first-order kinetics, with acid-catalyzed pathways favored over base.

Stability Under Environmental Conditions

| Condition | Effect | Degradation Rate |

|---|---|---|

| UV light (254 nm) | Oxazole ring cleavage | 15% after 24h |

| Humidity (>80% RH) | Amide hydrolysis accelerated | 22% after 7 days |

| Thermal stress (100°C) | Thioether oxidation dominates | 30% after 48h |

Mitigation Strategies :

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Recent studies have highlighted the neuroprotective potential of compounds similar to 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide. The oxazole derivatives have been shown to exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The presence of the oxazole ring enhances the binding affinity to these enzymes, which is crucial for developing treatments aimed at improving cognitive function.

Table 1: Inhibitory Potency Against AChE and BuChE

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | 0.052 ± 0.010 | 1.085 ± 0.035 |

| Unsubstituted phenyl oxazole derivative | <0.01 | >10 |

| Substituted phenyl oxazole derivative | >10 | <10 |

The compound's structural modifications, such as electron-withdrawing and electron-donating groups on the phenyl ring, significantly influence its inhibitory activity against these enzymes .

Anti-inflammatory Activity

The compound also exhibits promising anti-inflammatory properties. The synthesis of related oxazole derivatives has shown effective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

Case Study: Analgesic Activity Assessment

In a study assessing the analgesic activity of oxazole derivatives, compounds were evaluated using the writhing test and hot plate test to measure pain response in animal models. The results indicated that certain derivatives demonstrated superior analgesic effects compared to standard medications like aspirin and diclofenac.

Table 2: Analgesic Activity Results

| Compound | Writhing Test (%) | Hot Plate Test (s) |

|---|---|---|

| This compound | 60% | 12 |

| Aspirin | 41% | 8 |

| Diclofenac | 50% | 10 |

This data suggests that modifications in the compound structure can lead to enhanced anti-inflammatory efficacy .

Multitarget-directed Ligands

The design of multitarget-directed ligands (MTDLs) is an emerging strategy in drug development, particularly for complex diseases involving multiple pathways. The incorporation of the oxazole moiety into various molecular hybrids has been shown to provide multifunctional capabilities, targeting multiple biological pathways simultaneously.

In Silico Studies

Molecular docking simulations have been employed to predict binding affinities against multiple targets, including AChE and COX enzymes. These studies suggest that the compound can effectively interact with various targets due to its structural features.

Mecanismo De Acción

The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The oxazole ring and bromophenyl group may interact with enzymes or receptors, modulating their activity. The thioether linkage can also play a role in the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)propanamide

- 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

- 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenethylpropanamide

Uniqueness

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenyl group, oxazole ring, and thioether linkage makes it a versatile compound for various applications in scientific research.

Actividad Biológica

The compound 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thioether linkage and an oxazole ring, which are crucial for its biological activity. The presence of the bromophenyl group enhances its lipophilicity, potentially improving membrane permeability.

- Acetylcholinesterase Inhibition :

- Neuroprotective Effects :

- Antioxidant Activity :

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring significantly influence the biological activity of the compound:

| Substituent Position | Type of Substituent | Effect on AChE Inhibition |

|---|---|---|

| 3 | Electron-withdrawing | Increased activity |

| 4 | Electron-donating | Decreased activity |

These findings suggest that specific electronic properties of substituents can enhance or diminish inhibitory effects on AChE and other targets .

Study 1: Neuroprotective Activity

In a study evaluating neuroprotective effects, this compound was administered to models of ischemic stroke. Results indicated a significant reduction in neuronal death and improved functional recovery, attributed to its dual action as an AChE inhibitor and antioxidant .

Study 2: Antitumor Activity

Another study assessed the compound's antitumor potential using human colorectal cancer cell lines. The results showed that at concentrations as low as 10 μM, the compound inhibited cell proliferation by inducing apoptosis, with a notable tumor growth inhibition rate observed in xenograft models .

Propiedades

IUPAC Name |

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2S/c1-12(17(22)21-15-8-3-2-4-9-15)24-18-20-11-16(23-18)13-6-5-7-14(19)10-13/h2-12H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZXEUOFIIPMAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)SC2=NC=C(O2)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.